molecular formula C48H70O5 B1248089 Formosadimer C

Formosadimer C

Cat. No. B1248089
M. Wt: 727.1 g/mol
InChI Key: RAHJZMSYESKORP-QAIXCKTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Formosadimer C is a natural product found in Calocedrus macrolepis with data available.

Scientific Research Applications

1. Antitumor Efficacy and Mechanisms

Formosadimer C has shown significant antitumor efficacy in various studies. One notable mechanism involves the induction of apoptosis in cancer cells. For instance, in human colorectal cancer HT-29 cells, Formosanin C, a related compound, activates caspase-2 and alters mitochondrial membrane potential, leading to apoptosis (Lee, Su, Chen, & Won, 2009). Additionally, Formosanin C's antitumor effect on HepG2 liver cancer cells has been linked to metabolic changes and the induction of apoptosis and cell cycle arrest (Li, Man, Li, Chai, Fan, Liu, & Gao, 2014).

2. Involvement in Ferroptosis and Ferritinophagy

Formosanin C has been found to induce ferroptosis, an iron-dependent form of cell death, in human hepatocellular carcinoma cells. This process involves ferritinophagy, the degradation of the iron storage protein ferritin, which plays a crucial role in ferroptosis (Su & Lin, 2020).

3. Impact on Autophagy and Cell Motility

Research also indicates that Formosanin C affects autophagy, a process involved in cellular degradation and recycling. It acts both as an inducer and blocker of autophagy, affecting cancer cell apoptosis and motility (Chu, Lin, Liu, Wu, Lan, Su, & Liu, 2023).

4. Immunomodulatory Effects

Formosanin C demonstrates immunomodulatory effects, which could be beneficial for enhancing immune responses against tumors. It has shown significant effects on the proliferative response of mouse lymphocytes and may modify the immune system to exhibit antitumor activity (Wu, Chiang, Fu, Chien, Chung, & Horng, 1990).

properties

Product Name

Formosadimer C

Molecular Formula

C48H70O5

Molecular Weight

727.1 g/mol

IUPAC Name

[(4bS,8aS,9R,10S)-9-[[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a-tetrahydrophenanthren-3-yl]oxy]-10-(2-butoxyethoxy)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate

InChI

InChI=1S/C48H70O5/c1-13-14-23-50-24-25-51-42-36-27-35(31(4)5)39(52-32(6)49)29-38(36)48(12)22-16-20-46(9,10)44(48)43(42)53-40-28-37-33(26-34(40)30(2)3)17-18-41-45(7,8)19-15-21-47(37,41)11/h17-18,26-31,41-44H,13-16,19-25H2,1-12H3/t41-,42-,43-,44-,47+,48+/m0/s1

InChI Key

RAHJZMSYESKORP-QAIXCKTQSA-N

Isomeric SMILES

CCCCOCCO[C@@H]1[C@@H]([C@@H]2[C@](CCCC2(C)C)(C3=CC(=C(C=C13)C(C)C)OC(=O)C)C)OC4=C(C=C5C=C[C@@H]6[C@@](C5=C4)(CCCC6(C)C)C)C(C)C

Canonical SMILES

CCCCOCCOC1C(C2C(CCCC2(C3=CC(=C(C=C13)C(C)C)OC(=O)C)C)(C)C)OC4=C(C=C5C=CC6C(CCCC6(C5=C4)C)(C)C)C(C)C

synonyms

formosadimer C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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